5-[4-(2,3-Dimethylphenyl)piperazin-1-yl]-3-(phenylsulfonyl)[1,2,3]triazolo[1,5-a]quinazoline
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Overview
Description
5-[4-(2,3-Dimethylphenyl)piperazin-1-yl]-3-(phenylsulfonyl)[1,2,3]triazolo[1,5-a]quinazoline is a complex organic compound that belongs to the class of triazoloquinazolines This compound is characterized by the presence of a piperazine ring substituted with a 2,3-dimethylphenyl group, a phenylsulfonyl group, and a triazoloquinazoline core
Mechanism of Action
Target of Action
Similar compounds have been found to inhibitADAMTS , a group of enzymes that play a crucial role in various biological processes .
Mode of Action
Triazole compounds, which share a similar structure, are known to bind with a variety of enzymes and receptors in the biological system, showing versatile biological activities .
Biochemical Pathways
Compounds inhibiting adamts are known to be involved in the prophylaxis and/or treatment of inflammatory conditions and diseases involving degradation of cartilage and disruption of cartilage homeostasis .
Result of Action
Similar compounds have shown potential in the treatment of conditions involving inflammation and cartilage degradation .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-[4-(2,3-Dimethylphenyl)piperazin-1-yl]-3-(phenylsulfonyl)[1,2,3]triazolo[1,5-a]quinazoline typically involves multiple steps, starting from readily available precursors. One common approach includes the following steps:
Formation of the Piperazine Intermediate: The piperazine ring is synthesized by reacting 2,3-dimethylphenylamine with ethylene glycol in the presence of a catalyst.
Introduction of the Triazoloquinazoline Core: The piperazine intermediate is then reacted with a quinazoline derivative under acidic conditions to form the triazoloquinazoline core.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This can include the use of continuous flow reactors, high-throughput screening of reaction conditions, and the use of advanced purification techniques such as chromatography and crystallization.
Chemical Reactions Analysis
Types of Reactions
5-[4-(2,3-Dimethylphenyl)piperazin-1-yl]-3-(phenylsulfonyl)[1,2,3]triazolo[1,5-a]quinazoline can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the piperazine ring and the phenylsulfonyl group.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products
Oxidation: Formation of quinazoline N-oxides.
Reduction: Formation of reduced piperazine derivatives.
Substitution: Formation of substituted triazoloquinazolines.
Scientific Research Applications
5-[4-(2,3-Dimethylphenyl)piperazin-1-yl]-3-(phenylsulfonyl)[1,2,3]triazolo[1,5-a]quinazoline has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential as a ligand for various biological receptors.
Medicine: Investigated for its potential therapeutic effects, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials and as a catalyst in certain chemical reactions.
Comparison with Similar Compounds
Similar Compounds
- 5-(4-(2-Methoxyphenyl)piperazin-1-yl)-N-(quinolin-3-yl)pentanamide
- 2-{[4-(4-Bromophenyl)piperazin-1-yl)]methyl}-4-(3-chlorophenyl)-5-(4-methoxyphenyl)-2,4-dihydro-3H-1,2,4-triazole-3-thione
Uniqueness
5-[4-(2,3-Dimethylphenyl)piperazin-1-yl]-3-(phenylsulfonyl)[1,2,3]triazolo[1,5-a]quinazoline is unique due to its specific substitution pattern and the presence of both a piperazine ring and a triazoloquinazoline core. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for research and potential therapeutic applications.
Properties
IUPAC Name |
3-(benzenesulfonyl)-5-[4-(2,3-dimethylphenyl)piperazin-1-yl]triazolo[1,5-a]quinazoline |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H26N6O2S/c1-19-9-8-14-23(20(19)2)31-15-17-32(18-16-31)25-22-12-6-7-13-24(22)33-26(28-25)27(29-30-33)36(34,35)21-10-4-3-5-11-21/h3-14H,15-18H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FBRLGUITZLCOQV-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=CC=C1)N2CCN(CC2)C3=NC4=C(N=NN4C5=CC=CC=C53)S(=O)(=O)C6=CC=CC=C6)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H26N6O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
498.6 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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